molecular formula C8H10N2O4 B097948 Methyl 2,4-dimethoxypyrimidine-5-carboxylate CAS No. 15400-58-5

Methyl 2,4-dimethoxypyrimidine-5-carboxylate

Cat. No.: B097948
CAS No.: 15400-58-5
M. Wt: 198.18 g/mol
InChI Key: HDQHTPWKNFCTDN-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxypyrimidine-5-carboxylate: is a heterocyclic organic compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . This compound is characterized by a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions and a carboxylate ester group at the 5 position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate typically involves the reaction of 2,4-dimethoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxypyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethoxypyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The methoxy and carboxylate groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Methyl 2,4-dimethoxypyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Methyl 2,4-dihydroxypyrimidine-5-carboxylate
  • Methyl 2,4-dimethoxypyrimidine-5-carboxamide
  • Ethyl 2,4-dimethoxypyrimidine-5-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

methyl 2,4-dimethoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHTPWKNFCTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567558
Record name Methyl 2,4-dimethoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15400-58-5
Record name Methyl 2,4-dimethoxy-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,4-Bis(methyloxy)-5-pyrimidinecarboxylic acid (Prep31, 1.000 g, 5.43 mmol) in N,N-Dimethylformamide (DMF) (35 mL) at 0° C. N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol) was added and the mixture was stirred for 1 hour at 0° C., then left stirring at rt. After 4 h Triethylamine (2.271 mL, 16.29 mmol) and N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol), were added to the white suspension. After other 4 h, N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol) of another batch was added to the suspension. The reaction was left overnight at rt. The solution was then concentrated in vacuo and methanol was added. The solution was stirred at reflux for 2 h. Then the mixture was evaporated in vacuo, the residue was dissolved in DCM and washed with NaHCO3 sat. sol. and then with H2O. Organic phase was dried with Na2SO4 anhydrous, filtered and evaporated in vacuo to obtain 550 mg of the title compound, which was used in the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Two
Quantity
2.271 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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